Thalidomide-C3-O-C2-Br
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H19BrN2O5 |
|---|---|
Molecular Weight |
423.3 g/mol |
IUPAC Name |
4-[3-(2-bromoethoxy)propyl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C18H19BrN2O5/c19-8-10-26-9-2-4-11-3-1-5-12-15(11)18(25)21(17(12)24)13-6-7-14(22)20-16(13)23/h1,3,5,13H,2,4,6-10H2,(H,20,22,23) |
InChI Key |
OVMSIMTZKMUULZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)CCCOCCBr |
Origin of Product |
United States |
Structural Elucidation and Design Principles of Thalidomide C3 O C2 Br
Analysis of the Core Thalidomide (B1683933) Pharmacophore
The biological activity of thalidomide and its derivatives stems from its core structure, which has been the subject of extensive research. nih.goviiarjournals.org This core, known as a pharmacophore, is the essential structural unit responsible for the molecule's interaction with its biological target.
Thalidomide is composed of two heterocyclic ring systems: a phthalimide (B116566) ring and a glutarimide (B196013) ring. nih.govrsc.org The phthalimide group consists of an aromatic benzene (B151609) ring fused to a five-membered ring containing two carbonyl groups attached to a nitrogen atom. The glutarimide moiety is a six-membered ring containing two carbonyl groups and a nitrogen atom. rsc.orgnih.gov These two rings are joined together, forming the fundamental scaffold of the molecule. nih.gov The interaction of the glutarimide ring with a specific pocket in the Cereblon (CRBN) protein is crucial for its biological activity. nih.govnih.gov
Table 1: Structural Components of the Thalidomide Core
| Component | Ring System | Key Features |
|---|---|---|
| Phthalimide | Aromatic ring fused to a five-membered imide ring | Planar structure, contributes to binding interactions. researchgate.net |
A critical feature of the thalidomide molecule is the presence of a single chiral center located at the C3 carbon of the glutarimide ring. nih.govchiralpedia.comresearchgate.net This chirality means that thalidomide exists as two non-superimposable mirror images, known as enantiomers: (R)-thalidomide and (S)-thalidomide. acs.orglibretexts.org
The two enantiomers were initially thought to have distinct biological activities, with the (R)-enantiomer possessing sedative effects and the (S)-enantiomer being responsible for the tragic teratogenic effects observed in the 1960s. chiralpedia.comopenochem.orgoregonstate.edu However, subsequent research demonstrated that the enantiomers can interconvert under physiological conditions, a process known as racemization. chiralpedia.comdomestic-engineering.com This interconversion means that administering a pure single enantiomer is not a viable strategy to separate the desired effects from the harmful ones, as the "safe" (R)-enantiomer can convert into the "toxic" (S)-enantiomer within the body. chiralpedia.comdomestic-engineering.com
Structural studies have revealed that both enantiomers can bind to the CRBN protein, although they may do so with different affinities and induce slightly different conformations of the protein complex. nih.gov The (S)-enantiomer has been shown to fit more favorably into the binding pocket of CRBN. nih.gov
Table 2: Properties of Thalidomide Enantiomers
| Enantiomer | Configuration | Reported Primary Activity | Key Consideration |
|---|---|---|---|
| (R)-Thalidomide | Rectus (Right-handed) | Sedative. researchgate.netoregonstate.edu | Undergoes in vivo conversion to the (S)-enantiomer. chiralpedia.com |
Design and Engineering of the C3-O-C2 Linker Moiety
The linker component of a thalidomide derivative is not merely a spacer; its length, composition, and attachment point are critical determinants of the final molecule's properties and efficacy, particularly in the context of PROTACs. arxiv.orgnih.govnih.gov
The linker in a thalidomide-based PROTAC is typically attached to the phthalimide ring. nih.gov Common attachment points are the 4- or 5-positions of the phthalimide isoindole-1,3-dione system. nih.gov The choice of attachment point can significantly influence the stability of the resulting molecule and its ability to induce the degradation of target proteins. nih.gov Attaching the linker at position 4 of the phthalimide unit has, in some studies, resulted in derivatives with greater stability. nih.gov The linker can also be attached via the glutarimide nitrogen, though this is less common for PROTAC design.
The "C3-O-C2-Br" linker combines alkyl and ether components, a common strategy in PROTAC design to achieve a balance of desired physicochemical properties. precisepeg.comarxiv.orgnih.gov
Ether Group (O): The ether oxygen introduces polarity into the linker. precisepeg.comnih.gov This can improve the solubility of the molecule and may form hydrogen bond interactions that help stabilize the ternary complex. nih.govnih.gov PEG (polyethylene glycol) linkers, which are essentially repeating ether units, are frequently used to enhance the aqueous solubility and bioavailability of PROTACs. nih.govresearchgate.net
Bromo Group (Br): The terminal bromine atom serves as a reactive handle. It is an electrophilic site that can readily react with nucleophiles, such as amines or thiols on a target protein ligand, to form a stable covalent bond. This makes Thalidomide-C3-O-C2-Br a versatile building block for creating a library of PROTACs against various targets. tenovapharma.com
The design of linkers for thalidomide derivatives is a dynamic area of research, with various strategies employed to optimize performance. nih.govresearchgate.net Besides the common alkyl and PEG chains, other motifs are used to modulate the linker's properties. nih.gov
Rigid Linkers: To reduce the conformational flexibility and potentially pre-organize the molecule for optimal binding, more rigid linkers incorporating structures like piperazine, piperidine, or phenyl rings are used. precisepeg.comnih.gov These can improve binding geometry and selectivity. precisepeg.com
"Click Chemistry" Handles: Linkers are often functionalized with groups like alkynes or azides to allow for facile and efficient conjugation to a target ligand using "click chemistry," a set of highly reliable and specific reactions. researchgate.net
Varied Length and Composition: Researchers systematically vary the length and composition of linkers (e.g., by changing the number of PEG units or alkyl carbons) to find the optimal arrangement for a specific target protein. nih.gov This empirical approach is essential as the ideal linker is target-dependent. researchgate.net
Table 3: Common Linker Types in Thalidomide Derivatives
| Linker Type | Common Motifs | Primary Function(s) |
|---|---|---|
| Flexible | Alkyl chains, Polyethylene (B3416737) Glycol (PEG) | Provide flexibility, modulate solubility and cell permeability. nih.govresearchgate.net |
| Rigid | Phenyl rings, Piperazine/Piperidine, Alkynes | Reduce conformational entropy, pre-organize for binding, enhance stability. precisepeg.com |
The Bromine Functional Group: Purpose and Positional Significance in this compound
The terminal bromine atom is a key reactive handle, intentionally incorporated into the design of this compound for the purpose of bioconjugation. Its position at the terminus of the linker makes it readily accessible for chemical modification, allowing for the covalent attachment of a ligand for a target protein.
The carbon-bromine bond is susceptible to nucleophilic substitution reactions. This reactivity allows for the straightforward conjugation of molecules containing nucleophilic functional groups, such as amines (-NH2), thiols (-SH), or alcohols (-OH), which are commonly found in or can be introduced into target protein ligands. This versatility enables the synthesis of a diverse library of PROTACs targeting a wide array of proteins.
The choice of a bromoalkyl group over other reactive functionalities, such as chloro or iodo groups, represents a balance of reactivity and stability. Bromoalkanes are generally more reactive than their chloro-analogues, allowing for milder reaction conditions, yet are typically more stable and less prone to degradation than iodoalkanes.
The positional significance of the bromine atom at the end of the flexible linker ensures that the subsequent conjugation reaction does not interfere with the binding of the thalidomide moiety to Cereblon. This modular design is a cornerstone of modern PROTAC development, facilitating the rapid and efficient assembly of novel protein degraders.
Interactive Data Table: Research Findings on Linker Functionalization
| Linker Terminus | Reactivity | Common Conjugation Partner | Resulting Linkage |
| -Br (Bromo) | Electrophilic | Amine (-NH2) | Secondary or Tertiary Amine |
| -Br (Bromo) | Electrophilic | Thiol (-SH) | Thioether |
| -Br (Bromo) | Electrophilic | Alcohol (-OH) | Ether |
| -N3 (Azido) | Cycloaddition | Alkyne | Triazole |
| -COOH (Carboxylic Acid) | Amidation | Amine (-NH2) | Amide |
Mechanistic Research on Thalidomide C3 O C2 Br As an E3 Ligase Ligand
Elucidation of Molecular Interactions with E3 Ubiquitin Ligase Complexes
The interaction of thalidomide (B1683933) derivatives with the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex, specifically its substrate receptor CRBN, is a cornerstone of their mechanism of action. nih.gov This interaction is highly specific and sets the stage for the subsequent degradation of target proteins.
Thalidomide and its analogues, including the conceptual Thalidomide-C3-O-C2-Br, are known to directly bind to Cereblon (CRBN). nih.govnih.gov CRBN functions as the substrate receptor within the larger CRL4 E3 ubiquitin ligase complex, which also comprises Cullin 4 (CUL4A or CUL4B), DNA Damage-Binding Protein 1 (DDB1), and Regulator of Cullins-1 (ROC1). rsc.orgmdpi.com The binding of a thalidomide-like molecule to CRBN is a critical initiating event, which then modulates the substrate specificity of the E3 ligase complex. nih.govrsc.org
The affinity of this binding can vary between different thalidomide derivatives. For instance, lenalidomide (B1683929) and pomalidomide (B1683931) generally exhibit stronger binding to CRBN compared to the parent thalidomide molecule. nih.gov It has been observed that the (S)-enantiomer of thalidomide demonstrates a significantly higher binding affinity for CRBN, approximately 10-fold stronger than the (R)-enantiomer. bohrium.comresearchgate.net This stereospecificity underscores the precise nature of the interaction.
Table 1: Representative Binding Affinities of Thalidomide Analogs to CRBN This table presents illustrative data for well-characterized thalidomide derivatives to contextualize the binding principles applicable to this compound.
| Compound | Binding Affinity (Kd) to CRBN | Key Structural Feature |
|---|---|---|
| Thalidomide (S-enantiomer) | ~250 nM | Glutarimide (B196013) ring |
| Thalidomide (R-enantiomer) | ~2.5 µM | Glutarimide ring |
| Lenalidomide | Stronger than Thalidomide | Modified phthalimide (B116566) ring |
| Pomalidomide | Stronger than Thalidomide | Modified phthalimide ring |
The binding of thalidomide derivatives to CRBN is primarily mediated by the glutarimide ring moiety. researchgate.netencyclopedia.pub This structural component fits into a hydrophobic pocket on the surface of CRBN, often referred to as the "thalidomide-binding domain" (TBD). mdpi.comnih.gov This pocket is characterized by a trio of tryptophan residues (Trp380, Trp386, and Trp400) that form crucial interactions with the glutarimide ring. mdpi.comencyclopedia.pub
Specifically, the glutarimide ring is anchored in this pocket through hydrogen bonds. researchgate.net The imide group of the glutarimide ring acts as both a hydrogen bond donor and acceptor, interacting with the backbone of residues such as His378 and Trp380. encyclopedia.pubresearchgate.net The integrity of the glutarimide ring is essential for this interaction; modifications or the absence of this ring abolishes binding to CRBN. researchgate.netencyclopedia.pub The phthalimide portion of the thalidomide molecule is more solvent-exposed and is the part of the molecule that can be modified to create derivatives with altered neo-substrate specificities. nih.govdrugbank.com
Mechanisms of Induced Proximity for Targeted Protein Degradation
The binding of a ligand like this compound to CRBN is the first step in a process known as induced proximity. This mechanism brings the E3 ligase complex into close quarters with proteins that it would not normally interact with, leading to their targeted degradation. nih.govnih.gov
Upon binding of a thalidomide derivative to CRBN, the surface of CRBN is altered in such a way that it can now recognize and bind to new protein substrates, termed "neo-substrates". nih.govnih.gov This results in the formation of a stable ternary complex, consisting of CRBN, the thalidomide derivative (acting as a "molecular glue"), and the neo-substrate. nih.govresearchgate.net The specific chemical structure of the thalidomide analogue dictates which neo-substrates are recruited. nih.govjst.go.jp For example, lenalidomide efficiently promotes the degradation of casein kinase 1α (CK1α), while other derivatives may target different proteins. rsc.org The formation of this ternary complex is a prerequisite for the subsequent steps in the degradation pathway. biorxiv.org
Once the ternary complex is formed, the CRL4 E3 ligase is activated. The E2 conjugating enzyme, loaded with ubiquitin, is brought to the neo-substrate. mdpi.com The E3 ligase then facilitates the transfer of ubiquitin molecules from the E2 enzyme to lysine (B10760008) residues on the surface of the neo-substrate. nih.gov This process of polyubiquitination marks the neo-substrate for recognition and subsequent degradation by the 26S proteasome, a large protein complex responsible for cellular protein turnover. nih.gov This targeted degradation of the neo-substrate is the ultimate outcome of the induced proximity mechanism. jst.go.jp
Analysis of Neo-Substrate Specificity and Recruitment Mediated by this compound
The therapeutic effects and potential side effects of thalidomide derivatives are directly linked to the specific neo-substrates they recruit for degradation. nih.govnih.gov The chemical modifications on the thalidomide scaffold are critical in determining this specificity.
The recruitment of neo-substrates is highly dependent on the structure of the thalidomide derivative. jst.go.jpjst.go.jp For instance, the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) are well-known neo-substrates for lenalidomide and pomalidomide, and their degradation is key to the anti-myeloma activity of these drugs. nih.govjst.go.jp Other identified neo-substrates for different thalidomide analogues include SALL4 and p63. nih.gov The specific neo-substrates that would be recruited by the hypothetical this compound would depend on the precise structural contributions of its C3-O-C2-Br linker and how that influences the surface of the CRBN-ligand complex.
Table 2: Representative Neo-Substrates of Thalidomide and its Analogs This table provides examples of known neo-substrates for different thalidomide derivatives to illustrate the principle of neo-substrate specificity.
| Thalidomide Analog | Key Neo-Substrates | Associated Biological Effect |
|---|---|---|
| Lenalidomide | IKZF1, IKZF3, CK1α | Anti-myeloma, Treatment of MDS with del(5q) |
| Pomalidomide | IKZF1, IKZF3 | Anti-myeloma |
| Thalidomide | SALL4, p63, PLZF | Teratogenicity |
| CC-885 | GSPT1 | Anti-tumor activity |
Contribution of the Phthalimide Ring to Neo-Substrate Recognition
The thalidomide molecule is composed of two primary structural units: a glutarimide ring and a phthalimide ring. nih.gov Mechanistic studies have revealed distinct roles for each ring in the interaction with the CRBN E3 ligase and the subsequent recruitment of neo-substrates.
It is the glutarimide ring that is primarily responsible for the direct binding to CRBN. nih.gov It fits into a hydrophobic tri-tryptophan pocket on the CRBN protein, anchoring the molecule to the E3 ligase. nih.govnih.gov In contrast, the phthalimide ring does not make significant direct contact with CRBN and is largely solvent-exposed. nih.gov This solvent exposure makes the phthalimide ring an ideal site for chemical modification without disrupting the crucial binding to CRBN.
The phthalimide ring's contribution to neo-substrate recognition is therefore indirect but critical; it acts as a scaffold that can be modified to alter the surface of the CRBN-ligand complex. These modifications directly influence the shape and chemical properties of the newly formed binding interface, which in turn determines which neo-substrates are recruited for degradation. nih.gov
Research has demonstrated that even small changes to the phthalimide ring can dramatically alter the neo-substrate profile. For example, the addition of an amino group at the 4-position of the phthalimide ring converts thalidomide into lenalidomide or pomalidomide, which exhibit different and often more potent degradation activity against specific neo-substrates like IKZF1 and IKZF3. nih.gov More complex modifications, such as in the compound CC-885, introduce a novel neo-substrate specificity, leading to the degradation of GSPT1, a protein unaffected by lenalidomide or pomalidomide. nih.gov This principle has been further explored by replacing the entire phthalimide moiety with other chemical structures, such as benzotriazole (B28993) or a simple phenyl group, creating novel CRBN-binding ligands with potentially improved stability and altered substrate specificities. nih.govnih.gov
This body of evidence underscores that the phthalimide ring functions as a tunable element that dictates the identity of the proteins targeted for degradation by the CRBN E3 ligase complex.
Table 1: Influence of Phthalimide Ring Modifications on Neo-Substrate Specificity
| Compound | Key Modification on Phthalimide Ring | Primary Neo-Substrates Degraded | Reference |
| Thalidomide | Unmodified Phthalimide Ring | SALL4, PLZF | nih.govnih.gov |
| Lenalidomide/Pomalidomide | Amino group at C4-position | IKZF1, IKZF3, Casein Kinase 1A1 | nih.govnih.gov |
| CC-885 | Extended urea (B33335) moiety | GSPT1, Ikaros (IKZF1) | nih.gov |
| Benzotriazolo-thalidomide | Phthalimide ring replaced by benzotriazole | Retains CRBN binding, altered properties | nih.gov |
Influence of Linker and Bromine Modifications on Substrate Spectrum
In the context of a PROTAC built from this compound, the linker and the terminal bromine atom are fundamental to the molecule's function and specificity, not by directly binding to substrates, but by controlling the formation and geometry of the key ternary complex (Target Protein-PROTAC-CRBN).
The terminal bromine (-Br) atom's role is purely synthetic. It functions as a reactive chemical handle, allowing for the covalent attachment of a warhead—a ligand designed to bind to a specific target protein. This conjugation step is what completes the heterobifunctional PROTAC molecule.
The linker (-C3-O-C2-), which connects the thalidomide moiety to the target-binding warhead, has a profound influence on the resulting PROTAC's activity and substrate spectrum. The key properties of the linker that determine its effectiveness are its length, composition, and the point at which it is attached to the phthalimide ring.
Linker Length: The length of the linker is critical for enabling the formation of a stable and productive ternary complex. If the linker is too short, it may be sterically impossible for both the target protein and CRBN to bind simultaneously. nih.gov Conversely, if the linker is excessively long, the increased flexibility can lead to an entropic penalty, destabilizing the complex and reducing degradation efficiency. nih.gov Studies have shown that there is often an optimal linker length for degrading a specific target, and even minor changes can significantly impact potency and selectivity. rsc.org For example, research has shown that extending a linker by a single ethylene (B1197577) glycol unit can abolish the degradation of one protein (HER2) while maintaining the degradation of another (EGFR), effectively switching the PROTAC's selectivity. nih.gov
Attachment Point: The position on the phthalimide ring where the linker is attached significantly affects the PROTAC's stability and its degradation profile. nih.govthebiogrid.org Studies have found that attaching the linker to the C4-position of the phthalimide ring can confer greater chemical stability compared to other positions. researchgate.net Furthermore, the attachment point can modulate the degradation of CRBN's inherent neo-substrates (like IKZF1/3), allowing for the design of PROTACs that either retain or avoid this secondary activity. nih.gov
Table 2: Principles of Linker Modification on PROTAC Activity
| Linker Parameter | Principle of Influence | Potential Outcome | Reference |
| Length | Governs the distance and orientation between the E3 ligase and the target protein. | An optimal length is required for stable ternary complex formation. Too short or too long can decrease degradation efficiency. Can impart selectivity between related targets. | nih.govrsc.orgnih.gov |
| Composition | Affects physicochemical properties (solubility, permeability) and conformation. | Swapping alkyl chains for PEG units (or vice versa) can alter degradation potency. | nih.gov |
| Attachment Point | Determines the exit vector from the E3 ligase ligand. | Can impact the chemical stability of the PROTAC and modulate the degradation of CRBN's endogenous neo-substrates. | nih.govresearchgate.net |
Structure Activity Relationship Sar Studies of Thalidomide C3 O C2 Br and Its Analogs
Impact of Linker Length, Rigidity, and Chemical Composition on E3 Ligase Engagement
The linker connecting the thalidomide (B1683933) moiety to the target protein ligand is not merely a spacer but a critical determinant of the PROTAC's properties and activity. nih.gov Its length, rigidity, and chemical makeup significantly influence the formation and stability of the ternary complex (PROTAC-target protein-E3 ligase), which is essential for effective protein degradation. precisepeg.com
Linker Length: The length of the linker is a crucial parameter that dictates the spatial orientation of the target protein relative to the E3 ligase. rsc.org An optimal linker length is necessary to facilitate favorable protein-protein interactions within the ternary complex. Linkers that are too short may cause steric hindrance, preventing the complex from forming, while excessively long linkers can lead to reduced degradation efficiency due to high flexibility and a potential decrease in effective concentration. nih.gov Studies have shown a significant correlation between linker length and PROTAC efficacy, with optimal lengths often falling within a range of 3 to 19 atoms. rsc.orgwisc.edu For instance, in a study on estrogen receptor (ER)-α targeting PROTACs, a 16-atom chain length was found to be optimal for inducing ER degradation. rsc.orgsigmaaldrich.com
Linker Rigidity: The flexibility or rigidity of the linker also plays a vital role. Flexible linkers, such as those based on polyethylene (B3416737) glycol (PEG) or simple alkyl chains, are widely used and can allow the PROTAC to adopt multiple conformations to achieve a productive ternary complex. precisepeg.comresearchgate.net However, increased rigidity, through the incorporation of structures like phenyl rings, piperidine, or piperazine, can enhance the stability of the PROTAC and may improve pharmacokinetic properties. precisepeg.comresearchgate.net While a rigid linker can lock the PROTAC in a favorable conformation for ternary complex formation, it can also be detrimental if that conformation is not productive. nih.gov For example, the replacement of a flexible PEG unit with rigid disubstituted phenyl rings in an androgen receptor (AR)-targeting PROTAC resulted in a loss of degradation activity. nih.gov
Chemical Composition: The chemical nature of the linker influences the PROTAC's physicochemical properties, such as solubility, cell permeability, and metabolic stability. precisepeg.com Linkers composed of alkyl chains tend to be hydrophobic, which can limit aqueous solubility. precisepeg.com Incorporating polar functional groups like ethers, amines, or amides can improve hydrophilicity. precisepeg.com PEG linkers are known for their excellent water solubility, which can enhance the bioavailability of PROTACs. precisepeg.com The chemical stability of the linker itself is also a key consideration, as some linkages, like oxy-acetamide connections to thalidomide, have been reported to be susceptible to hydrolysis in cells. researchgate.net
| Linker Characteristic | Impact on PROTAC Function | Example/Observation | References |
|---|---|---|---|
| Length | Affects spatial arrangement and formation of the ternary complex. Optimal length is crucial for efficacy. | An ER-α targeting PROTAC showed optimal degradation with a 16-atom linker. | rsc.org, sigmaaldrich.com |
| Rigidity | Can improve stability and pharmacokinetics but may also hinder productive ternary complex formation. | Replacing a flexible PEG linker with a rigid phenyl group in an AR-PROTAC abolished activity. | nih.gov |
| Chemical Composition | Influences solubility, permeability, and metabolic stability. | PEG linkers improve water solubility, while some amide linkages can be prone to hydrolysis. | researchgate.net, precisepeg.com |
Effects of Stereochemistry on Binding Affinity and Degradation Efficiency
Thalidomide possesses a chiral center at the C3 position of its glutarimide (B196013) ring, resulting in two enantiomers: (R)-thalidomide and (S)-thalidomide. nih.govoregonstate.edu These enantiomers exhibit different biological activities, and this stereospecificity is critical in the context of PROTACs. oregonstate.edunih.gov
It has been established that the (S)-enantiomer of thalidomide binds to CRBN with a significantly higher affinity than the (R)-enantiomer. nih.govnih.gov X-ray crystallography has revealed that while both enantiomers bind within the same pocket of CRBN, the (S)-enantiomer adopts a more "relaxed" conformation, leading to a stronger interaction. nih.govresearchgate.net The binding affinity of (S)-thalidomide to CRBN has been reported to be 6- to 10-fold stronger than that of the (R)-enantiomer. nih.gov
This difference in binding affinity directly translates to the degradation efficiency of PROTACs. A stronger engagement with CRBN leads to more efficient formation of the ternary complex and, consequently, more effective degradation of the target protein. Studies using deuterated thalidomide enantiomers (to prevent racemization in physiological conditions) have shown that (S)-thalidomide is more potent at inducing the degradation of neosubstrates like IKZF1 and IKZF3. nih.govnih.gov Therefore, the stereochemistry of the thalidomide moiety is a key factor to consider in the design of effective CRBN-recruiting PROTACs.
| Thalidomide Enantiomer | CRBN Binding Affinity | Degradation Efficiency | References |
|---|---|---|---|
| (S)-thalidomide | Higher (6- to 10-fold stronger than R-enantiomer) | More potent in inducing neosubstrate degradation | nih.gov, nih.gov |
| (R)-thalidomide | Lower | Less potent | nih.gov, nih.gov |
Influence of Positional Isomerism of Bromine and Linker Attachment Points on Target Selectivity and Potency
The position at which the linker is attached to the thalidomide scaffold significantly impacts the stability and degradation profile of the resulting PROTAC. nih.gov The most common attachment points are the 4- and 5-positions of the phthalimide (B116566) ring. nih.govfrontiersin.org
Research has shown that the choice of attachment point can influence the hydrolytic stability of the PROTAC. nih.gov In a comparative study, linker attachment at the 4-position of the phthalimide ring generally resulted in more stable derivatives compared to attachment at the 5-position. nih.gov Furthermore, the attachment point can affect the degradation of so-called "neosubstrates," which are proteins that are not the intended target but are degraded due to the new surface created by the PROTAC-CRBN interaction. For instance, attaching the linker at the 5-position of the phthalimide unit has been shown to reduce the degradation of the neosubstrate IKZF1. nih.gov This suggests that the linker's exit vector from the thalidomide core can be modulated to fine-tune the selectivity of the degrader.
Comparative Analysis of Different Halogen Substitutions within Thalidomide Derivatives
The introduction of halogen atoms, such as fluorine, chlorine, or bromine, onto the thalidomide scaffold can modulate the compound's properties, including its binding affinity for CRBN. nih.gov Halogenation, particularly fluorination, has been shown to enhance the antiangiogenic properties of thalidomide analogs. nih.gov
A comparative analysis of different halogens would likely reveal a trend based on their size and electronegativity. Fluorine, being the most electronegative and smallest halogen, can form strong dipole interactions and is often used to block metabolic sites. Bromine, being larger and more polarizable, can participate in halogen bonding, a type of non-covalent interaction that could potentially stabilize the binding of the ligand to the protein. While comprehensive SAR studies directly comparing a series of F, Cl, Br, and I-substituted thalidomide PROTACs are not widely published, the existing data on fluorinated and brominated analogs suggest that halogen substitution is a viable strategy for optimizing the CRBN-binding component of a PROTAC. frontiersin.orgnih.gov
Analytical and Characterization Techniques in Research on Thalidomide C3 O C2 Br
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are fundamental for verifying the covalent structure of newly synthesized molecules like Thalidomide-C3-O-C2-Br. These methods probe the molecular framework and the types of chemical bonds present.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural assignment of organic molecules. Both ¹H (proton) and ¹³C (carbon) NMR are used to provide a detailed map of the molecule's atomic connectivity.
Detailed Research Findings: For a molecule like this compound, the ¹H NMR spectrum would display characteristic signals for each part of the structure. The aromatic protons on the phthalimide (B116566) ring typically appear as complex multiplets in the downfield region (around 7.7-7.9 ppm). The methine proton of the glutarimide (B196013) ring, a key feature of the thalidomide (B1683933) core, is expected to show a distinct doublet of doublets around 5.0-5.2 ppm. The protons of the alkyl ether linker (-O-CH₂-CH₂-CH₂-O-CH₂-CH₂-Br) would present as a series of multiplets in the aliphatic region (approximately 1.8-4.5 ppm). Specifically, the methylene (B1212753) groups adjacent to oxygen atoms and the bromine atom would be shifted further downfield due to the electronegativity of these atoms. The glutarimide NH proton typically appears as a broad singlet at a high chemical shift (often >8.0 ppm). nih.gov
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbonyl carbons of the phthalimide and glutarimide rings are highly deshielded, appearing in the 165-175 ppm range. Aromatic carbons are found between 120-135 ppm, while the carbons of the alkyl linker and the glutarimide ring resonate in the upfield region (20-70 ppm). researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on analogous structures. Actual experimental values may vary.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Phthalimide Aromatic CH | 7.70 - 7.90 (m) | 123.0, 131.5, 134.5 |
| Glutarimide CH | 5.05 - 5.15 (dd) | 49.5 |
| Glutarimide CH₂ | 2.00 - 2.90 (m) | 22.0, 31.0 |
| Glutarimide NH | ~8.25 (br s) | - |
| Phthalimide C=O | - | 167.0, 168.0 |
| Glutarimide C=O | - | 170.5, 173.0 |
| O-CH₂ -CH₂-CH₂-O | 4.10 - 4.20 (t) | 68.0 |
| O-CH₂-CH₂ -CH₂-O | 2.05 - 2.15 (quint) | 29.0 |
| O-CH₂-CH₂-CH₂ -O | 3.65 - 3.75 (t) | 66.5 |
| O-CH₂ -CH₂-Br | 3.80 - 3.90 (t) | 69.5 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
Detailed Research Findings: The IR spectrum of this compound would exhibit several characteristic absorption bands confirming its key functional groups. Strong, sharp peaks corresponding to the carbonyl (C=O) stretching vibrations of the imide groups (both phthalimide and glutarimide) are expected in the region of 1690-1770 cm⁻¹. researchgate.net Another key feature is the N-H stretching vibration from the glutarimide ring, which typically appears as a medium-intensity band around 3200-3400 cm⁻¹. nih.gov The presence of the ether linkage (C-O-C) would be confirmed by a strong absorption in the 1050-1150 cm⁻¹ region. Aromatic C-H stretching can be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the linker appears just below 3000 cm⁻¹. libretexts.org The C-Br stretch is typically weak and appears in the fingerprint region, usually between 500-600 cm⁻¹. While enantiomers like (R)- and (S)-thalidomide cannot be distinguished by IR spectroscopy as they have identical vibrational frequencies, the technique is invaluable for confirming the presence of the core functional groups. chegg.com
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
|---|---|---|
| Glutarimide N-H | Stretch | 3200 - 3400 |
| Aromatic C-H | Stretch | 3050 - 3150 |
| Aliphatic C-H | Stretch | 2850 - 2960 |
| Imide C=O | Stretch | 1690 - 1770 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| Ether C-O-C | Stretch | 1050 - 1150 |
Mass Spectrometry for Molecular Mass Verification and Fragmentation Analysis
Mass spectrometry (MS) is a crucial analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to verify the molecular weight of the synthesized compound and to gain structural insights through fragmentation analysis.
Detailed Research Findings: High-resolution mass spectrometry (HRMS) provides a highly accurate molecular mass measurement, which can be used to confirm the elemental composition of this compound. The measured mass should match the calculated theoretical mass to within a few parts per million (ppm).
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for separating the target compound from unreacted starting materials, byproducts, and other impurities, as well as for assessing the final purity of the product.
Detailed Research Findings: High-Performance Liquid Chromatography (HPLC) is the most common method for assessing the purity of synthetic compounds like this compound. bio-techne.com A reversed-phase HPLC system, typically using a C18 column with a mobile phase gradient of water and an organic solvent (like acetonitrile (B52724) or methanol) containing a small amount of acid (e.g., formic acid or trifluoroacetic acid), is generally employed. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram at a specific UV wavelength. For preparative HPLC, the same principles are applied on a larger scale to isolate the pure compound from a crude reaction mixture. Thin-Layer Chromatography (TLC) is also used for rapid, qualitative monitoring of reaction progress and for determining appropriate solvent systems for column chromatography purification.
Biophysical Methods for Ligand-Protein Interaction Studies
Once the structure and purity of this compound are confirmed, biophysical methods are employed to study its primary purpose: interacting with proteins. As a building block for PROTACs, its thalidomide moiety is designed to bind to the E3 ligase Cereblon (CRBN). rsc.orgnih.gov
Affinity Purification Assays for Direct Target Identification
The terminal bromoalkyl group on this compound makes it a reactive electrophile, suitable for use as a probe in affinity-based proteomics to identify its binding partners.
Detailed Research Findings: Affinity purification is a powerful technique to isolate proteins that bind to a specific ligand. rsc.org In one approach, a derivative of thalidomide was immobilized on beads to pull down its binding partners from cell lysates, a strategy that was instrumental in the original identification of CRBN as the direct target of thalidomide. nih.gov
Alternatively, a molecule like this compound can be used as a covalent probe in a chemoproteomics workflow. The compound would be incubated with cell lysates, where the thalidomide portion directs it to CRBN, and the reactive bromoalkyl group can form a covalent bond with a nearby nucleophilic amino acid residue on the protein. After incubation, the protein complexes can be further processed and analyzed by mass spectrometry to identify the covalently labeled proteins. nih.govacs.org This confirms the intended engagement with CRBN and can also reveal potential off-targets, which is critical information in the development of targeted therapies.
In Silico Modeling and Molecular Docking for Binding Mode Prediction
In silico modeling and molecular docking are computational techniques used to predict the interaction between a ligand, such as a thalidomide analog, and its protein target. These methods are crucial in the rational design of PROTACs, as they can provide insights into the binding mode and affinity of the ligand for the E3 ligase.
For thalidomide and its analogs, molecular docking studies typically focus on their interaction with the thalidomide-binding domain of cereblon. nih.gov These studies have revealed that the glutarimide ring of thalidomide is essential for binding, inserting into a hydrophobic pocket formed by three tryptophan residues. nih.gov The phthalimide ring is more solvent-exposed and serves as an attachment point for the linker, which then connects to a ligand for the target protein. nih.gov
However, without specific studies on "this compound," it is not possible to provide any predictive data on its binding mode with cereblon. Key parameters that would be determined through such modeling, including the predicted binding energy and the specific amino acid residues involved in the interaction, are not available.
Cellular and Biochemical Assays for Assessing Protein Degradation Efficacy
Cellular and biochemical assays are indispensable for validating the functional activity of a PROTAC. These experiments determine whether the PROTAC can effectively induce the degradation of the intended target protein within a cellular context.
Western Blot Analysis for Quantifying Target Protein Levels
Western blotting is a widely used biochemical technique to measure the amount of a specific protein in a sample. In the context of PROTAC research, it is the gold standard for assessing protein degradation. This method involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then using antibodies to detect the target protein.
A typical Western blot experiment to evaluate a PROTAC based on "this compound" would involve treating cells with the compound and then comparing the levels of the target protein to untreated control cells. A significant reduction in the protein band intensity in the treated samples would indicate successful degradation.
While this methodology is standard, no published research articles present Western blot data for "this compound." Therefore, its efficacy in promoting protein degradation remains unconfirmed in the scientific literature.
Advanced Research Applications of Thalidomide C3 O C2 Br in Chemical Biology
Utilization in the Design and Synthesis of Proteolysis-Targeting Chimeras (PROTACs)
The primary application of Thalidomide-C3-O-C2-Br is in the construction of Proteolysis-Targeting Chimeras (PROTACs). nih.gov PROTACs are heterobifunctional molecules engineered to eliminate specific proteins from cells by coopting the cell's own protein disposal machinery. nih.govnih.gov These molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other binds to an E3 ubiquitin ligase. nih.gov
The thalidomide (B1683933) portion of this compound functions as the E3 ligase ligand. nih.govnih.gov Specifically, it binds to Cereblon (CRBN), a crucial substrate receptor component of the Cullin-RING Ligase 4 (CRL4^CRBN^) E3 ubiquitin ligase complex. nih.govnih.govnih.gov By incorporating this thalidomide-based unit, the resulting PROTAC can recruit the CRL4^CRBN^ complex. When the other end of the PROTAC binds to a target protein, it forms a ternary complex (E3 ligase-PROTAC-Target Protein). nih.gov This induced proximity triggers the E3 ligase to tag the target protein with ubiquitin chains, marking it for destruction by the proteasome. nih.govnih.gov this compound is thus classified as a degrader building block, providing the necessary CRBN-recruiting functionality for the final PROTAC. tenovapharma.com
This compound is designed with a terminal bromine atom, which serves as a reactive handle for conjugation. The bromoalkyl group is susceptible to nucleophilic substitution reactions. Researchers can synthesize a complete PROTAC by reacting this compound with a ligand for a target protein that contains a suitable nucleophile, such as an amine (-NH2), thiol (-SH), or hydroxyl (-OH) group. This straightforward chemical reaction forms a stable covalent bond, completing the bifunctional degrader molecule. tenovapharma.com This modular approach allows for the rapid generation of various PROTACs against different target proteins by simply switching the target protein ligand that is conjugated to the this compound building block.
Employment as a Chemical Probe for Dissecting the Ubiquitin-Proteasome System in Research
By enabling the creation of custom PROTACs, this compound serves as a powerful chemical probe for studying the ubiquitin-proteasome system (UPS). nih.gov Researchers can synthesize a PROTAC to target virtually any protein for which a ligand is available, allowing for the acute and selective removal of that protein from the cellular environment. nih.gov This technique offers a significant advantage over genetic methods like CRISPR or RNAi, as it acts at the protein level and can achieve rapid degradation, allowing for the study of immediate cellular responses to protein loss. nih.gov This approach is invaluable for validating new drug targets, elucidating protein function, and mapping complex biological pathways by observing the downstream consequences of a specific protein's degradation. nih.govnih.gov
Contribution to the Understanding of Immunomodulatory Mechanisms via Targeted Protein Degradation Pathways
Thalidomide and its analogues, known as immunomodulatory imide drugs (IMiDs), exert their therapeutic effects by binding to CRBN and altering its substrate specificity. nih.gov This binding induces the degradation of specific "neosubstrates" that are not normally targeted by CRBN, such as the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). researchgate.net The degradation of these factors is central to the immunomodulatory and anti-cancer effects of IMiDs in diseases like multiple myeloma. researchgate.net
When this compound is used to build a PROTAC, the resulting molecule retains this inherent immunomodulatory potential. The PROTAC can therefore have a dual mechanism of action: degrading the intended target protein via the PROTAC mechanism and simultaneously degrading CRBN neosubstrates like Ikaros and Aiolos. nih.gov This allows researchers to investigate the interplay between the targeted pathway and the immunomodulatory pathway, contributing to a deeper understanding of how targeted protein degradation can be harnessed to influence immune responses. tenovapharma.com
Exploration in Research on Targeted Drug Delivery Systems and Bioavailability Enhancement
While not a drug delivery system in the traditional sense of a carrier like a liposome, a PROTAC synthesized from this compound represents a form of molecularly targeted delivery. It is designed to deliver an E3 ligase to a specific protein target within the cell, initiating a catalytic degradation process. nih.gov
The linker component of the building block (-C3-O-C2-) is a critical area of research for enhancing the bioavailability and drug-like properties of the final PROTAC. The length, composition, and rigidity of the linker significantly impact the PROTAC's ability to form a stable and effective ternary complex. Furthermore, the linker influences crucial physicochemical properties such as solubility, cell permeability, and metabolic stability. By synthesizing and testing PROTACs with varied linkers derived from building blocks like this compound, researchers explore how to optimize these molecules for better in vivo performance and bioavailability, a key challenge in the development of protein degrader therapeutics. nih.gov
Q & A
Q. Table 1: Key Analytical Parameters
| Parameter | Method | Expected Result |
|---|---|---|
| Purity | HPLC (USP) | ≥98% peak area |
| Solubility | Dynamic Light Scattering | ≥5 mg/mL in DMSO |
| Stability | Accelerated degradation (40°C/75% RH) | ≤5% degradation over 30 days |
Advanced Research Question: How can conflicting data on the compound’s solubility and stability be resolved in different experimental models?
Methodological Answer:
Contradictions often arise from:
- Solvent selection : DMSO enhances solubility but may induce aggregation. Compare solubility in PBS (pH 7.4) vs. cell culture media (e.g., DMEM with 10% FBS) using nephelometry .
- Degradation pathways : Conduct LC-MS/MS stability studies under varying pH (2–9) and temperature (4–37°C). Identify degradation products (e.g., hydrolysis of the bromo group) and adjust storage conditions (lyophilization recommended for long-term stability) .
- Data normalization : Use internal standards (e.g., deuterated thalidomide analogs) to control for matrix effects in bioanalytical assays .
Basic Research Question: What analytical techniques are critical for confirming the biological activity of this compound in vitro?
Methodological Answer:
- Target engagement assays : Use surface plasmon resonance (SPR) to measure binding affinity to cereblon (CRBN), a primary target. Validate with CRBN-deficient cell lines as negative controls .
- Cytotoxicity screening : Dose-response curves (0.1–100 µM) in multiple myeloma cell lines (e.g., MM1.S) with CCK-8 assays. Compare IC values to parent thalidomide to assess potency improvements .
Advanced Research Question: How can researchers optimize reaction conditions to minimize impurities during scale-up synthesis?
Methodological Answer:
- DoE (Design of Experiments) : Vary equivalents of NaOH (3–6 eq.) and reaction time (2–24 hrs) to identify optimal conditions. Use ANOVA to analyze yield/purity trade-offs .
- In-line PAT (Process Analytical Technology) : Implement FTIR for real-time monitoring of bromoacetyl intermediate formation, reducing side reactions .
- Impurity profiling : Characterize by-products (e.g., di-brominated adducts) via LC-QTOF and adjust stoichiometry of bromoacetyl bromide to suppress their formation .
Basic Research Question: What ethical considerations are critical when designing in vivo studies for this compound?
Methodological Answer:
- FINER criteria : Ensure studies are Feasible (adequate sample size), Novel (no prior in vivo data), and Ethical (avoid teratogenicity risks via strict reproductive toxicity protocols) .
- IACUC protocols : Use CRISPR-engineered zebrafish models for preliminary teratogenicity screening before rodent studies to minimize vertebrate use .
Advanced Research Question: How can computational models predict the pharmacokinetic profile of this compound to guide dosing regimens?
Methodological Answer:
- Physiologically based pharmacokinetic (PBPK) modeling : Input parameters include logP (2.1), plasma protein binding (85%), and CYP3A4 metabolism rates. Validate against in vivo rodent PK data (AUC: 12 µg·hr/mL) .
- MD simulations : Simulate blood-brain barrier permeability using CHARMM force fields. Correlate with experimental BBB penetration assays (e.g., in vitro co-culture models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
